4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-aminobenzophenone with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent recovery and recycling to minimize waste and reduce costs .
Chemical Reactions Analysis
4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as 4-benzoyl-L-phenylalanine and 4-benzoylphenylalanine . These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Similar Compounds
- 4-Benzoyl-L-phenylalanine
- 4-Benzoylphenylalanine
Properties
IUPAC Name |
4-(4-benzoylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNTRNMHOFCKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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